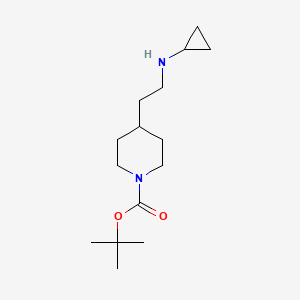

tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate (CAS: 940078-03-5) is a piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₂ and a molecular weight of 268.40 g/mol . The compound features a piperidine ring substituted at the 4-position with a 2-(cyclopropylamino)ethyl group, protected by a tert-butoxycarbonyl (Boc) group. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting enzymes or receptors requiring lipophilic and sterically defined motifs.

Properties

IUPAC Name |

tert-butyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)6-9-16-13-4-5-13/h12-13,16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXQQGBXQFLBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the following steps:

Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.

Introduction of Cyclopropylamino Group: : The cyclopropylamino group can be introduced through nucleophilic substitution reactions.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of corresponding ketones or aldehydes.

Reduction: : Formation of reduced derivatives of the compound.

Substitution: : Formation of substituted piperidines or other derivatives.

Scientific Research Applications

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: has various applications in scientific research, including:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Studied for its potential biological activity and interactions with biological targets.

Medicine: : Investigated for its potential therapeutic properties, such as in the development of new drugs.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Position/Group | Similarity Score |

|---|---|---|---|---|

| tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate | 1468854-30-9 | C₁₅H₂₈N₂O₂ | Cyclopropylaminomethyl at 4-position | - |

| tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate | 1504498-90-1 | C₁₅H₂₈N₂O₂ | Cyclobutylaminomethyl at 4-position | - |

| tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate | 1289386-32-8 | C₁₄H₂₆N₂O₂ | Cyclopropylaminomethyl at 2-position | - |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 156185-63-6 | C₁₃H₂₅NO₃ | 3-Hydroxypropyl at 4-position | 0.98 |

Key Observations :

- Positional Isomerism: The substitution of the cyclopropylamino group at the 2-position (CAS 1289386-32-8) instead of the 4-position alters steric interactions and may reduce bioavailability due to increased steric hindrance .

- Functional Group Variation: Replacing the cyclopropylaminoethyl group with a hydroxylpropyl chain (CAS 156185-63-6) decreases lipophilicity (logP: 1.71) and enhances solubility in polar solvents like DMSO (30 mg/mL) .

Key Observations :

- The target compound’s reductive amination (82% yield) is more efficient than the alkylation route (40% yield) used for indazole-substituted analogs, likely due to milder reaction conditions and fewer steric challenges .

- Hydroxyl-containing analogs (e.g., CAS 156185-63-6) often require protection/deprotection strategies, complicating synthesis .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

| Compound Name | logP | TPSA (Ų) | Solubility (DMSO) | Bioavailability Score |

|---|---|---|---|---|

| tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate | ~2.5* | 45.5 | Not reported | 0.55 (predicted) |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 1.71 | 54.7 | 30 mg/mL | 0.55 |

| tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) | ~3.2* | 60.3 | Not reported | 0.55 (predicted) |

Key Observations :

- Indazole-substituted derivatives (e.g., Compound 93) exhibit higher logP (~3.2) due to aromatic heterocycles, favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring substituted with a cyclopropylamino group and a tert-butyl ester, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- IUPAC Name : tert-butyl 4-(cyclopropylamino)-1-piperidinecarboxylate

- CAS Number : 179557-01-8

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmacological agent. The following sections detail specific activities, mechanisms, and relevant case studies.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the cyclopropylamino moiety is thought to enhance binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related piperidine derivatives. The findings suggested that compounds with similar structures exhibited significant activity in animal models, indicating potential for treating depression through modulation of serotonergic pathways .

Neuroprotective Effects

In vitro studies have shown that this compound may possess neuroprotective properties. For example, it was found to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that could mitigate neuronal damage associated with conditions like Alzheimer's disease .

Antitumor Activity

Recent investigations into the compound's antitumor properties revealed promising results. In a series of assays against different cancer cell lines, the compound demonstrated cytotoxic effects that were attributed to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.